N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a methoxyphenyl group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions. The resulting benzimidazole is then subjected to further functionalization to introduce the methoxyphenyl and benzyl ether groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound structurally similar to vitamin E.
Uniqueness
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C28H22N2O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C28H22N2O2/c1-20-6-5-9-23(16-20)28-30-26-17-24(12-15-27(26)32-28)29-18-21-10-13-25(14-11-21)31-19-22-7-3-2-4-8-22/h2-18H,19H2,1H3 |
InChI Key |
DPJXPYRLXGWTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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